molecular formula C28H36N2O B11120508 (Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine

(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine

Cat. No.: B11120508
M. Wt: 416.6 g/mol
InChI Key: BXOZRCBTLHSUIZ-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine is a complex organic compound that features a cyclohexylmethyl group, a methoxyphenylmethyl group, a pyrrole ring, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the methoxyphenylmethyl group. The cyclohexylmethyl and methylphenylmethyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohexylmethyl)({1-[(3-methoxyphenyl)methyl]-1H-pyrrol-2-YL}methyl)[(4-methylphenyl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its potential interactions with biological targets make it a valuable candidate for drug development and other biomedical applications.

Properties

Molecular Formula

C28H36N2O

Molecular Weight

416.6 g/mol

IUPAC Name

1-cyclohexyl-N-[[1-[(3-methoxyphenyl)methyl]pyrrol-2-yl]methyl]-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C28H36N2O/c1-23-13-15-25(16-14-23)20-29(19-24-8-4-3-5-9-24)22-27-11-7-17-30(27)21-26-10-6-12-28(18-26)31-2/h6-7,10-18,24H,3-5,8-9,19-22H2,1-2H3

InChI Key

BXOZRCBTLHSUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2CCCCC2)CC3=CC=CN3CC4=CC(=CC=C4)OC

Origin of Product

United States

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